N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide
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Description
N1-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(2-(dimethylamino)ethyl)oxalamide is a useful research compound. Its molecular formula is C19H29ClN4O4S and its molecular weight is 444.98. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Biological Activity
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They have significant biological activity, which makes them valuable in the field of medicinal chemistry .
Multicomponent Reactions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Piperidine derivatives are often synthesized through multicomponent reactions .
Cycloaddition and Annulation
Cycloaddition and annulation are common reactions used in the synthesis of piperidine derivatives . These reactions can lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Hydrogenation
Hydrogenation is another method used in the synthesis of piperidine derivatives . This process can lead to the formation of various piperidine derivatives .
Amination
Amination is a common reaction used in the synthesis of piperidine derivatives . This process can lead to the formation of various piperidine derivatives .
properties
IUPAC Name |
N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-[2-(dimethylamino)ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29ClN4O4S/c1-23(2)14-12-22-19(26)18(25)21-11-10-16-5-3-4-13-24(16)29(27,28)17-8-6-15(20)7-9-17/h6-9,16H,3-5,10-14H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIGHMXXPXEXTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29ClN4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.